

Butyl sorbate suppliers and manufacturers

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Compound of Interest

Compound Name: *Butyl sorbate*

Cat. No.: *B1277391*

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An In-depth Technical Guide to **Butyl Sorbate** for Researchers and Drug Development Professionals

This guide provides a comprehensive overview of **butyl sorbate**, a versatile ester with applications across the pharmaceutical, cosmetic, and food industries. Aimed at researchers, scientists, and drug development professionals, this document details its chemical and physical properties, outlines key experimental protocols, and provides a list of potential suppliers and manufacturers.

Introduction to Butyl Sorbate

Butyl sorbate (CAS No. 7367-78-4) is the ester formed from sorbic acid and n-butanol. Its chemical formula is $C_{10}H_{16}O_2$. The extended hydrocarbon chain of the butyl group enhances its solubility in non-polar solvents, making it an effective preservative in lipid-based formulations and fatty food products.^[1] It is also utilized as a flavoring agent and as an excipient in pharmaceutical formulations to improve drug solubility and bioavailability.^[1]

Physicochemical Properties

A summary of the key physical and chemical properties of **butyl sorbate** is presented in Table 1. This data has been aggregated from various chemical suppliers and databases.

Table 1: Physicochemical Properties of **Butyl Sorbate**

Property	Value	Reference
CAS Number	7367-78-4	[1]
Molecular Formula	C ₁₀ H ₁₆ O ₂	[1]
Molecular Weight	168.23 g/mol	[1]
Appearance	Colorless, clear liquid (estimated)	The Good Scents Company
Boiling Point	221.00 to 223.00 °C @ 760.00 mm Hg	The Good Scents Company
Melting Point	120-140 °C	[2]
Density	0.9216 g/cm ³ @ 20 °C	[2]
Flash Point	97.5 °C	[2]
Refractive Index	1.4875 @ 20 °C	[2]
Water Solubility	81.27 mg/L @ 25 °C (estimated)	The Good Scents Company
Purity	Typically >97%	[3]

Suppliers and Manufacturers

A comprehensive, though not exhaustive, list of suppliers and manufacturers of **butyl sorbate** is provided below, categorized by region.

North America:

- Parchem
- Smolecule[1]
- Axios Research

Europe:

- CymitQuimica (Spain)[3]
- Fluorochem[3]
- SRS Aromatics Ltd (UK)
- Sebacom (France, Spain)

Asia:

- ChemicalBook (China)[2]
- Echemi (China)
- HANGZHOU LEAP CHEM CO., LTD. (China)
- CD Formulation (China)[4]
- NINGBO INNO PHARMCHEM CO.,LTD. (China)[1]
- APAC Chemical (China)
- Topfine (China)

Experimental Protocols

This section details key experimental procedures involving **butyl sorbate**, from its synthesis to its analysis.

Synthesis of Butyl Sorbate via Esterification

A common method for synthesizing **butyl sorbate** is through the esterification of sorbic acid with n-butanol. A patented method describes a process designed to improve yield and reduce polymerization.[2]

Materials:

- Sorbic Acid

- n-Butanol
- Toluene (as a water-carrying agent)
- p-Toluenesulfonic acid (catalyst)

Procedure:

- Combine sorbic acid and n-butanol in a molar ratio of 1:1.1 to 1:1.5 in a reaction vessel.[2]
- Add toluene to the mixture to act as an azeotropic water-remover.
- Add a catalytic amount of p-toluenesulfonic acid.
- Heat the reaction mixture under a negative pressure of 37.3 kPa to 61.3 kPa.[2] The negative pressure facilitates the removal of water, driving the equilibrium towards the formation of the ester and reducing the reaction temperature to minimize polymerization.[2]
- Continuously remove the water-toluene azeotrope.
- Monitor the reaction progress via gas chromatography (GC) until the consumption of sorbic acid is complete.
- Upon completion, neutralize the catalyst, wash the organic phase, and purify the **butyl sorbate** through distillation.

Caption: Workflow for the synthesis of **butyl sorbate** via esterification.

Quality Control Analysis by Gas Chromatography (GC)

The purity of **butyl sorbate** is typically assessed using gas chromatography. The following parameters are based on data from the NIST WebBook and represent a starting point for method development.[3]

Instrumentation:

- Gas Chromatograph with a Flame Ionization Detector (FID)

GC Conditions:

- Column: RTX-5 (non-polar), 10 m x 0.18 mm ID, 0.2 µm film thickness[3]
- Carrier Gas: Helium
- Temperature Program:
 - Initial Temperature: 40°C, hold for 0.5 min
 - Ramp: 50°C/min to 275°C
 - Final Temperature: 275°C, hold for 0.5 min[3]
- Injection: Split injection
- Detector: FID

Procedure:

- Prepare a standard solution of **butyl sorbate** of known concentration in a suitable solvent (e.g., ethanol).
- Prepare the sample for analysis by diluting it in the same solvent.
- Inject the standard and sample solutions into the GC.
- Identify the **butyl sorbate** peak based on its retention time.
- Calculate the purity of the sample by comparing the peak area of **butyl sorbate** to the total area of all peaks in the chromatogram (area percent method).

Caption: A typical workflow for determining the purity of **butyl sorbate** using GC-FID.

Application as a Preservative in a Topical Formulation

The following is a generalized protocol for evaluating the efficacy of **butyl sorbate** as a preservative in a topical cream, based on antimicrobial effectiveness testing principles.

Materials:

- Topical cream base
- **Butyl sorbate**
- Microbial challenge organisms (e.g., *Staphylococcus aureus*, *Pseudomonas aeruginosa*, *Candida albicans*, *Aspergillus brasiliensis*)
- Sterile containers
- Incubator

Procedure:

- Prepare several batches of the topical cream base containing varying concentrations of **butyl sorbate** (e.g., 0.1%, 0.2%, 0.4% w/w). A control batch with no preservative should also be prepared.
- Dispense known quantities of each batch into sterile containers.
- Inoculate each container with a standardized suspension of one of the challenge organisms.
- Store the inoculated samples at a specified temperature (e.g., 20-25°C).
- At specified time intervals (e.g., 7, 14, and 28 days), withdraw a sample from each container and determine the concentration of viable microorganisms.
- Evaluate the effectiveness of the preservative by comparing the reduction in microbial count in the preserved samples to the control. The acceptance criteria are typically defined by pharmacopeias (e.g., USP <51> or Ph. Eur. 5.1.3).

Supplier Qualification

For researchers and drug development professionals, ensuring the quality and consistency of raw materials is paramount. The following diagram outlines a logical workflow for qualifying a new supplier of **butyl sorbate**.

Caption: A logical workflow for the qualification of a **butyl sorbate** supplier.

This guide provides a foundational understanding of **butyl sorbate** for its application in research and development. For specific applications, further optimization of protocols and adherence to relevant regulatory guidelines are essential.

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